N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide
Description
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide is a benzenesulfonamide derivative featuring a phthalimide (1,3-dioxo-isoindole) moiety at the para position of the benzene ring. The compound incorporates two distinct substituents on the sulfonamide nitrogen: a benzyl group and a methyl group. The phthalimide group is a well-known pharmacophore associated with diverse biological activities, including anticonvulsant, anti-inflammatory, and enzyme-inhibitory properties .
Properties
IUPAC Name |
N-benzyl-4-(1,3-dioxoisoindol-2-yl)-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-23(15-16-7-3-2-4-8-16)29(27,28)18-13-11-17(12-14-18)24-21(25)19-9-5-6-10-20(19)22(24)26/h2-14H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJXQUIUTPXCNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Benzyl-N-Methylbenzenesulfonamide
The foundational step in preparing the target compound involves synthesizing the N-benzyl-N-methylbenzenesulfonamide intermediate. This is typically achieved through alkylation of N-methylbenzenesulfonamide with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the benzyl group substitutes the hydrogen on the sulfonamide nitrogen.
Reaction Conditions:
-
Solvent: Dichloromethane or dimethylformamide (DMF)
-
Temperature: Room temperature to 100°C
-
Base: Sodium hydroxide (1.2–1.5 equivalents)
The intermediate is purified via recrystallization or column chromatography, with yields exceeding 85% under optimized conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Comparative studies reveal that solvent choice directly impacts yield and purity:
| Solvent | Temperature | Yield | Purity |
|---|---|---|---|
| DMF | 100°C | 93% | 98% |
| Dioxane | 100°C | 92% | 97% |
| Methanol | Reflux | 87.8% | 95% |
DMF is preferred for industrial applications due to its high boiling point and compatibility with automated systems.
Catalytic Additives
The addition of sodium iodide (5 mol%) in DMF accelerates the reaction by facilitating halide displacement through an SN2 pathway. This reduces reaction time from 16 hours to 6 hours while maintaining yields above 90%.
Industrial-Scale Production
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance scalability and reproducibility. Key parameters include:
-
Residence Time: 30–60 minutes
-
Pressure: 2–5 bar
-
Throughput: 50–100 kg/day
Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical-grade material.
Waste Management
Recovery of DMF via distillation reduces environmental impact, with solvent reuse rates exceeding 80% in modern facilities.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or sulfonamide groups, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide serves as a valuable building block in organic synthesis. Its functional groups allow it to participate in various chemical reactions, making it useful for creating more complex molecules.
Research indicates that this compound exhibits potential biological activities, particularly:
- Antimicrobial Properties : The sulfonamide moiety is known for its antimicrobial effects, which have been explored in various studies.
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential in drug development. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases, including neurodegenerative disorders due to its inhibitory effects on acetylcholinesterase and monoamine oxidases .
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Antimicrobial Studies : Research has demonstrated that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains .
- Anticancer Research : Investigations into its anticancer properties have shown promising results in inhibiting tumor growth in vitro .
- Neuropharmacology : Studies focusing on its effects on neurotransmitter metabolism have indicated potential benefits in treating neurodegenerative diseases through enzyme inhibition .
Mechanism of Action
The mechanism of action of N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide with structurally or functionally related compounds, emphasizing differences in molecular architecture, functional groups, and reported applications.
Table 1: Structural and Functional Comparison
Key Comparative Insights:
Core Functional Groups: The target compound’s sulfonamide group distinguishes it from amide-based analogs like N-benzyl-4-(1,3-dioxo-isoindol-2-yl)butanamide and GABA-anilide hybrids . In contrast, N-acetyl-4-(1,3-dioxo-isoindol-2-yl)benzenesulfonamide replaces the N-benzyl and N-methyl groups with an acetyl moiety, which may reduce steric bulk but increase susceptibility to hydrolysis in biological systems.
Linker and Substituent Effects: Compounds with alkyl chains (e.g., butanamide or hexanesulfonate ) introduce flexibility and influence solubility. The N-benzyl-N-methyl substitution on the sulfonamide nitrogen may enhance lipophilicity and blood-brain barrier penetration compared to sodium sulfonate derivatives (e.g., XXIVb) , which prioritize aqueous solubility.
Pharmacological Implications :
- Phthalimide-GABA hybrids demonstrated anticonvulsant effects in preclinical studies, suggesting that the target compound’s phthalimide group could similarly modulate neuronal activity. However, the sulfonamide moiety may redirect its mechanism toward carbonic anhydrase or protease inhibition.
- The sodium sulfonate derivative (XXIVb) highlights the role of ionic groups in tuning physicochemical properties, whereas the target compound’s neutral sulfonamide may optimize membrane permeability.
Synthetic Considerations :
- Tosyl-azide substitution reactions (e.g., ) and phthalimide conjugation strategies ( ) provide synthetic blueprints for modifying the target compound’s substituents or extending its backbone for structure-activity relationship studies.
Biological Activity
N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide (CAS No. 497089-99-3) is a compound of interest due to its potential biological activities. Its structure features a benzene sulfonamide moiety linked to a dioxoisoindole, which may confer specific interactions with biological targets. This article reviews the compound's biological activity based on available research findings, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
The molecular formula of this compound is C22H18N2O4S, with a molecular weight of 406.45 g/mol. The predicted boiling point is approximately 617.3 °C, and it has a density of 1.387 g/cm³ .
The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes involved in neurotransmitter metabolism. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and MAO-B). These enzymes play critical roles in neurodegenerative diseases and other neurological disorders.
Inhibition of Monoamine Oxidases (MAO-A and MAO-B)
The compound has also been evaluated for its inhibitory effects on monoamine oxidases. Compounds with similar frameworks have demonstrated selective inhibition against MAO-A and MAO-B, which are crucial for the metabolism of neurotransmitters such as serotonin and dopamine . The selectivity and potency of these inhibitors are vital for developing treatments for depression and Parkinson's disease.
Case Studies
Several studies have explored the structure-activity relationship (SAR) of related compounds. For example:
| Compound | Target Enzyme | IC50 Value | Notes |
|---|---|---|---|
| Compound A | MAO-A | 1.38 µM | Selective inhibitor |
| Compound B | MAO-B | 2.48 µM | Selective inhibitor |
| Compound C | AChE | Not specified | Significant inhibition observed |
These findings underscore the importance of functional groups in modulating enzyme activity and highlight the potential of N-benzyl derivatives as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-benzyl-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-methylbenzenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling phthalimide derivatives with substituted benzenesulfonamides. For example, sulfonylation of amines using benzenesulfonyl chloride in dichloromethane (DCM) with triethylamine as a base is common. Reaction optimization includes controlling pH (e.g., Na₂CO₃ for dynamic pH control) and temperature (room temperature to 80°C). Post-synthesis purification via flash column chromatography yields the target compound . Key parameters affecting yield (e.g., 67% in one protocol) include stoichiometric ratios and catalyst selection (e.g., LiH for N-alkylation) .
Q. How is the structural characterization of this compound performed, and what spectral data are critical for validation?
- Methodological Answer : Structural confirmation relies on IR (e.g., absorption peaks for sulfonamide S=O at ~1145–1092 cm⁻¹ and isoindole-dione C=O at ~1700 cm⁻¹), ¹H/¹³C NMR (e.g., aromatic protons at δ 7.0–8.0 ppm, methyl groups at δ 2.0–3.0 ppm), and HRMS (exact mass matching calculated molecular weight). X-ray crystallography can resolve bond angles (e.g., C–C–C angles ~111–120°) and torsional parameters for stereochemical validation .
Advanced Research Questions
Q. What strategies are employed to analyze structure-activity relationships (SAR) for sulfonamide derivatives with isoindole-dione moieties?
- Methodological Answer : SAR studies involve systematic substitution at the benzyl or sulfonamide positions. For example:
- Electron-withdrawing groups (e.g., Cl, CF₃) on the benzene ring enhance lipophilicity and enzyme inhibition.
- N-Alkylation (e.g., methyl vs. ethyl) affects steric hindrance and pharmacokinetic properties.
Biological assays (e.g., antibacterial activity against Gram-positive/-negative strains, IC₅₀ for lipoxygenase inhibition) are conducted to correlate substituent effects with activity .
Q. How can conflicting biological activity data for sulfonamide derivatives be resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., varying IC₅₀ values) may arise from differences in assay conditions (e.g., pH, solvent polarity) or cellular permeability. Resolve by:
- Standardizing assay protocols (e.g., uniform buffer systems, controlled temperature).
- Performing comparative molecular field analysis (CoMFA) to model steric/electronic contributions.
- Validating results with orthogonal assays (e.g., fluorescence polarization vs. enzymatic hydrolysis) .
Q. What computational methods are used to predict the pharmacokinetic profile of this compound?
- Methodological Answer : Tools like SwissADME predict parameters such as PSA (e.g., 92.78 Ų for similar sulfonamides), logP (calculated ~3.2), and metabolic stability. Molecular docking (e.g., AutoDock Vina) models interactions with targets like cyclooxygenase-2 (COX-2) or kinases, prioritizing derivatives with favorable binding energies .
Data Analysis & Experimental Design
Q. How can crystallographic data resolve discrepancies in proposed molecular conformations?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous evidence of bond lengths (e.g., C–S at ~1.76 Å in sulfonamides), dihedral angles (e.g., −169.14° for isoindole-dione rings), and hydrogen-bonding networks. Compare experimental data with DFT-optimized geometries (e.g., using Gaussian09) to validate computational models .
Q. What experimental controls are critical when synthesizing sulfonamide derivatives under acidic/basic conditions?
- Methodological Answer : Controls include:
- pH monitoring (e.g., maintaining pH 10 with aqueous Na₂CO₃ during sulfonylation).
- Protecting groups (e.g., tert-butyl for hydroxyl moieties) to prevent side reactions.
- Blank reactions (omitting substrates) to identify byproducts.
Post-reaction, TLC and LC-MS track reaction progress and intermediate stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
